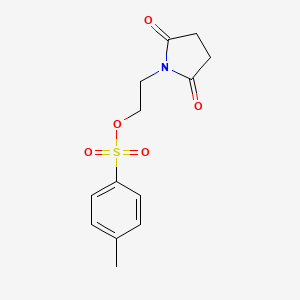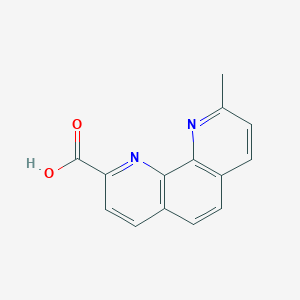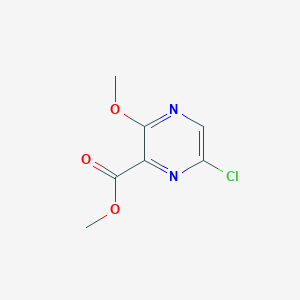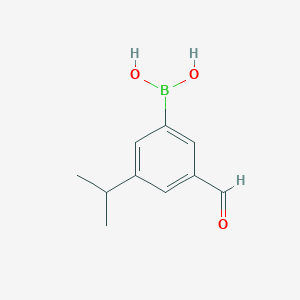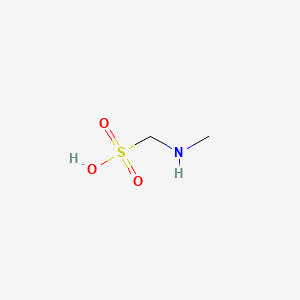
(Methylamino)methanesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Methylamino)methanesulfonic acid is an organosulfur compound that features both a methylamino group and a methanesulfonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
(Methylamino)methanesulfonic acid can be synthesized through the reaction of methanesulfonic acid with methylamine. The reaction typically occurs under controlled conditions to ensure the proper formation of the desired product. The reaction can be represented as follows:
CH3SO3H+CH3NH2→CH3SO3NHCH3+H2O
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors where methanesulfonic acid and methylamine are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as crystallization or distillation to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(Methylamino)methanesulfonic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The methylamino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
(Methylamino)methanesulfonic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in various industrial processes, such as electroplating and as a component in cleaning agents.
Mechanism of Action
The mechanism of action of (Methylamino)methanesulfonic acid involves its interaction with molecular targets through its functional groups. The methylamino group can form hydrogen bonds and participate in nucleophilic attacks, while the methanesulfonic acid group can act as a strong acid, facilitating proton transfer reactions. These interactions can influence various biochemical pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonic acid: Lacks the methylamino group, making it a simpler compound with different reactivity.
Methylamine: Lacks the sulfonic acid group, resulting in different chemical properties and applications.
Sulfonic acids: Other sulfonic acids may have different alkyl or aryl groups, leading to variations in reactivity and applications.
Uniqueness
(Methylamino)methanesulfonic acid is unique due to the presence of both a methylamino group and a methanesulfonic acid group, which confer distinct chemical properties and reactivity
Properties
CAS No. |
23592-45-2 |
|---|---|
Molecular Formula |
C2H7NO3S |
Molecular Weight |
125.15 g/mol |
IUPAC Name |
methylaminomethanesulfonic acid |
InChI |
InChI=1S/C2H7NO3S/c1-3-2-7(4,5)6/h3H,2H2,1H3,(H,4,5,6) |
InChI Key |
RVPUETSFKVWTTO-UHFFFAOYSA-N |
Canonical SMILES |
CNCS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


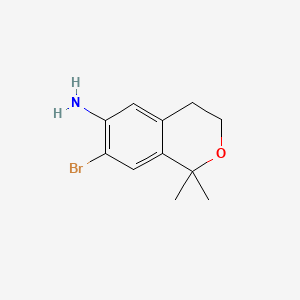




![2-[4-(1-methyl-1H-pyrazol-4-yl)-1H-1,2,3-triazol-1-yl]acetic acid hydrochloride](/img/structure/B13477080.png)
![1-{4-Bromo-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine hydrochloride](/img/structure/B13477081.png)
